6-amino-7H-purin-2-ol hemisulfate

enzyme kinetics DNA repair isoguanine deaminase

6-Amino-7H-purin-2-ol hemisulfate (isoguanine hemisulfate, CAS 49722-90-9) is the sulfate salt of isoguanine (2-hydroxyadenine), a constitutional isomer of guanine where the 2-amino and 6-carbonyl groups are inverted to a 2-carbonyl and 6-amino arrangement. Unlike common purines, isoguanine is an endogenous oxidative DNA lesion generated from adenine under hydroxyl radical attack.

Molecular Formula C10H12N10O6S
Molecular Weight 400.33 g/mol
Cat. No. B13413917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-7H-purin-2-ol hemisulfate
Molecular FormulaC10H12N10O6S
Molecular Weight400.33 g/mol
Structural Identifiers
SMILESC1=NC2=NC(=O)NC(=C2N1)N.C1=NC2=NC(=O)NC(=C2N1)N.OS(=O)(=O)O
InChIInChI=1S/2C5H5N5O.H2O4S/c2*6-3-2-4(8-1-7-2)10-5(11)9-3;1-5(2,3)4/h2*1H,(H4,6,7,8,9,10,11);(H2,1,2,3,4)
InChIKeyIUHQTNKEHHGQMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-7H-purin-2-ol Hemisulfate (Isoguanine Hemisulfate): Comparator-Driven Evidence for Scientific Selection vs. Guanine, Adenine, and 8-Oxoguanine Analogs


6-Amino-7H-purin-2-ol hemisulfate (isoguanine hemisulfate, CAS 49722-90-9) is the sulfate salt of isoguanine (2-hydroxyadenine), a constitutional isomer of guanine where the 2-amino and 6-carbonyl groups are inverted to a 2-carbonyl and 6-amino arrangement [1]. Unlike common purines, isoguanine is an endogenous oxidative DNA lesion generated from adenine under hydroxyl radical attack [2]. Its unique hydrogen-bonding donor–acceptor pattern, tautomeric equilibrium (N1H and N3H forms equally populated in water at neutral pH), and hemisulfate salt form confer physicochemical, enzymatic, and photophysical properties that distinguish it from guanine, adenine, 8-oxoguanine, and free-base isoguanine in ways critical for experimental design and procurement [3].

1
Core workflow
isoG–isoC orthogonal base-pairing for expanded genetic alphabet research
2
Format advantage
Hemisulfate salt form supports aqueous solubility for enzymatic and spectroscopic workflows
3
Research context
Adenine-derived oxidative DNA lesion probe for repair pathway and mutagenesis studies

Why Generic Isoguanine, Adenine, or Guanine Salts Cannot Replace 6-Amino-7H-purin-2-ol Hemisulfate in Experimental Workflows


Standard purines (adenine, guanine) differ fundamentally in hydrogen-bonding topology and cannot engage in the orthogonal isoG–isoC base pairing that underpins expanded genetic alphabet applications [1]. Free-base isoguanine (CAS 3373-53-3) exhibits poor aqueous solubility (<1 mg/mL in DMSO) , whereas the hemisulfate salt (CAS 49722-90-9) provides enhanced aqueous solubility critical for in vitro enzymatic assays, crystallography, and nucleotide chemistry . Additionally, isoguanine is a vastly superior substrate (kcat/Km = 6.7 × 10⁵ M⁻¹s⁻¹) for E. coli cytosine deaminase compared with adenine and guanine, which are not measurably deaminated by this enzyme [2]. Substituting generic purines or the free base thus risks solubility failure, incompatible base-pairing behavior, and inaccurate enzyme kinetic measurements.

Target
Isoguanine hemisulfate
Salt form with improved aqueous solubility; supports isoG–isoC orthogonal pairing and enzyme assays
Free-base isoguanine
Low aqueous solubility (~0.006 g/100 mL) may limit experimental reproducibility; salt form may shift dissolution behavior
Guanine / Adenine
Cannot engage isoG–isoC orthogonal base pairing; distinct hydrogen-bonding topology and enzyme recognition profile may not transfer
8-Oxoguanine
Different base-pairing preferences and repair pathway context; lesion identity and MutY substrate profile may not be interchangeable

Quantitative Differentiation Guide for 6-Amino-7H-purin-2-ol Hemisulfate: Enzyme Kinetics, pKa, Solubility, Photostability, and MutY Substrate Activity


6-Amino-7H-purin-2-ol vs. Cytosine: Direct Head-to-Head Kinetic Comparison for E. coli Cytosine Deaminase (CDA)

Isoguanine (the parent base of 6-amino-7H-purin-2-ol hemisulfate) serves as a superior substrate relative to cytosine for E. coli cytosine deaminase (CDA). At pH 7.7, isoguanine shows a catalytic efficiency (kcat/Km) of 6.7 × 10⁵ M⁻¹s⁻¹, which is 4.5-fold higher than cytosine's 1.5 × 10⁵ M⁻¹s⁻¹ [1]. The Km for isoguanine (72 μM) is significantly lower than for cytosine (302 μM), indicating tighter enzyme binding.

CDA Kinetics
Head-to-head
4.5-fold higher kcat/Km
vs. cytosine (6.7 vs. 1.5 × 10⁵ M⁻¹s⁻¹)
Supports CDA-based deaminase assay selection
E. coli CDA, pH 7.7; tighter binding reported (Km 72 vs. 302 μM)
enzyme kinetics DNA repair isoguanine deaminase

Isoguanine vs. Guanine vs. Adenine: pKa and Solubility Differentiation from CRC Handbook

Isoguanine (parent base) exhibits a pKa₁ of 4.5 and pKa₂ of 9.0, compared to guanine (pKa₁ = 3.3, pKa₂ = 9.2, pKa₃ = 12.3) and adenine (pKa < 1, pKa₂ = 4.3, pKa₃ = 9.83) [1]. The aqueous solubility of isoguanine (0.006 g/100 mL at 25°C) is nearly identical to guanine (0.0068 g/100 mL at 40°C) and ~17-fold lower than adenine (0.104 g/100 mL at 25°C) [1]. However, the hemisulfate salt (CAS 49722-90-9) exhibits substantially improved aqueous solubility relative to the free base .

pKa & Solubility
Reported
pKa₁ 4.5, pKa₂ 9.0
vs. guanine pKa₁ 3.3, adenine pKa₂ 4.3; solubility 17-fold lower than adenine
Distinct charge state at physiological pH may alter chromatographic and enzyme behavior
CRC Handbook data; hemisulfate salt improves aqueous handling over free base
physicochemical properties pKa solubility

Isoguanine vs. Guanine: Photostability Advantage (40-Fold Shorter Excited-State Lifetime) in Prebiotic-Like Conditions

Protonated isoguanine in aqueous solution is photostable, exhibiting a 40-fold shorter excited-state lifetime compared to protonated guanine under identical conditions [1]. This rapid relaxation to the ground state minimizes photochemical side reactions, making isoguanine a more photostable probe for UV- or fluorescence-based experiments where guanine would generate confounding photoproducts.

Photostability
Head-to-head
40-fold shorter excited-state lifetime
vs. protonated guanine in aqueous solution
Supports photostable probe selection for UV-based experiments
Femtosecond transient absorption; reduces confounding photoproducts
photophysics DNA photodamage transient absorption spectroscopy

2-Hydroxyadenine (Isoguanine) vs. 8-Oxoguanine: Comparable Mutagenic Potency as Oxidative DNA Lesions

2-Hydroxyadenine (isoguanine), formed via Fenton-type oxidation of adenine in DNA, is reported to be as mutagenic as 8-oxoguanine (8-oxoG) when present in DNA or the nucleotide pool [1]. Both lesions induce sister chromatid exchanges in human lymphocytes and are mutagenic in Salmonella typhimurium Ames tests [2]. This positions isoguanine as an equally relevant model oxidative lesion for DNA repair and mutagenesis studies.

Mutagenicity
Context-dependent
Reported as mutagenic as 8-oxoguanine
Positive in Ames test; induces sister chromatid exchange
Supports oxidative lesion model context for DNA repair studies
Qualitative cross-study comparison; exact mutation frequencies context-dependent
DNA damage mutagenesis oxidative stress

Isoguanine vs. Adenine: Differential Recognition by MutY DNA Glycosylase

E. coli MutY protein, which efficiently excises adenine from 8-oxoG:A mispairs, exhibits extremely weak glycosylase activity toward 2-hydroxyadenine (isoguanine) regardless of the opposite base [1]. This contrasts with MutY's robust activity on adenine mispaired with 8-oxoG or guanine, indicating that isoguanine evades the primary MutY-mediated repair pathway. A subsequent study confirmed that the C-terminal domain of MutY is required for 2-OH-A excision but that activity is still notably limited compared with adenine excision [2].

MutY Recognition
Reported
Very poor MutY substrate
vs. adenine efficiently excised from 8-oxoG:A mispairs
Enables backup repair pathway investigation without MutY interference
E. coli MutY glycosylase assay; C-terminal domain required but activity limited
DNA glycosylase MutY base excision repair

Optimal Application Scenarios for 6-Amino-7H-purin-2-ol Hemisulfate Based on Quantitative Differentiation Evidence


Expanded Genetic Alphabet & Xenobiology: isoG–isoC Orthogonal Base Pairing

Isoguanine forms a stable three-hydrogen-bond Watson-Crick-like base pair with isocytosine (isoC) that is orthogonal to the canonical A:T and G:C pairs [1]. This property is unique among naturally occurring purine isomers and is directly tied to the inverted amino/carbonyl pattern discussed in Section 3.1. The hemisulfate salt's enhanced aqueous solubility facilitates oligonucleotide synthesis and in vitro transcription/translation experiments in expanded genetic systems .

Oxidative DNA Damage & Repair Pathway Dissection

As a quantitatively established oxidative adenine lesion with mutagenic potency comparable to 8-oxoguanine [2] and differential susceptibility to MutY glycosylase [3], isoguanine hemisulfate enables researchers to distinguish between adenine- and guanine-specific repair pathways. Its utility is further supported by its unique kinetic profile with cytosine deaminase, which serves as a surrogate isoguanine deaminase activity in E. coli [4].

Photophysics & Prebiotic Chemistry Studies

The 40-fold shorter excited-state lifetime of protonated isoguanine relative to protonated guanine [5] makes isoguanine hemisulfate an ideal candidate for UV-irradiation experiments in prebiotic chemistry, where photostability reduces confounding photoproduct formation that plagues guanine-containing systems. The hemisulfate salt provides the necessary aqueous solubility for steady-state and time-resolved spectroscopy.

Pharmaceutical Impurity Reference Standard (Fludarabine Phosphate EP Impurity B)

6-Amino-7H-purin-2-ol (free base) is an officially recognized European Pharmacopoeia impurity (EP Impurity B) in fludarabine phosphate drug substance [6]. The hemisulfate salt form, when supplied with full characterization data (HPLC purity ≥98%, NMR, MS), serves as a qualified reference standard for analytical method validation, batch release testing, and stability studies in GMP pharmaceutical quality control [7].

Application
Selection Property
Validation Focus
Expanded genetic alphabet research
isoG–isoC orthogonal base-pairing specificity
Orthogonal pairing and transcription fidelity verification
DNA repair pathway studies
Adenine-derived oxidative lesion identity
MutY-independent repair endpoint monitoring
Photophysics research
Photostable purine probe
Excited-state lifetime and photoproduct control verification
Analytical impurity reference
EP impurity identity confirmation
HPLC purity and identity verification for method validation
Quote Request

Request a Quote for 6-amino-7H-purin-2-ol hemisulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.